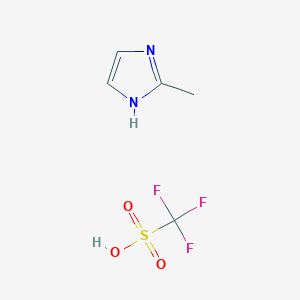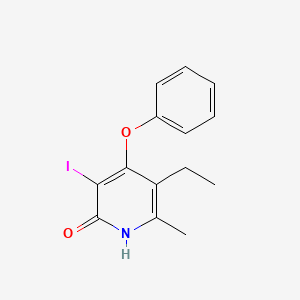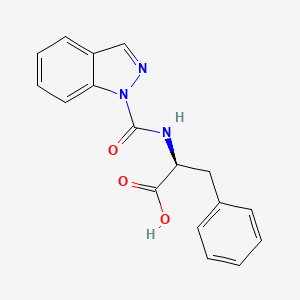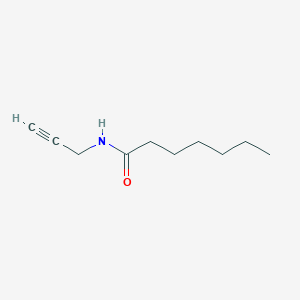
Trifluoromethanesulfonic acid--2-methyl-1H-imidazole (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is a compound formed by the combination of trifluoromethanesulfonic acid and 2-methyl-1H-imidazole in a 1:1 molar ratio. Trifluoromethanesulfonic acid is known for its strong acidity and is widely used in organic synthesis as a catalyst. 2-methyl-1H-imidazole is a heterocyclic compound with applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) typically involves the direct reaction of trifluoromethanesulfonic acid with 2-methyl-1H-imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CF3SO3H+C4H6N2→CF3SO3H⋅C4H6N2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of high-quality reagents and controlled environments to prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions typically yield acylated derivatives of the starting materials .
Applications De Recherche Scientifique
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The compound can activate electrophiles and facilitate the formation of reactive intermediates, leading to the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
2-methyl-1H-imidazole: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is unique due to the combination of the strong acidity of trifluoromethanesulfonic acid and the versatile reactivity of 2-methyl-1H-imidazole. This combination enhances its catalytic properties and broadens its range of applications in various fields .
Propriétés
Numéro CAS |
869728-20-1 |
|---|---|
Formule moléculaire |
C5H7F3N2O3S |
Poids moléculaire |
232.18 g/mol |
Nom IUPAC |
2-methyl-1H-imidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C4H6N2.CHF3O3S/c1-4-5-2-3-6-4;2-1(3,4)8(5,6)7/h2-3H,1H3,(H,5,6);(H,5,6,7) |
Clé InChI |
QEDSJDZDBAIVNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1.C(F)(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)


![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)


![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)

